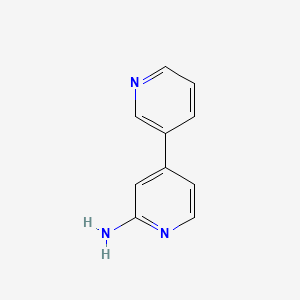
3,4'-Bipyridin-2'-amine
Overview
Description
3,4’-Bipyridin-2’-amine is an organic compound with the molecular formula C10H9N3 It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond
Mechanism of Action
Target of Action
Bipyridine compounds, including 3,4’-bipyridin-2’-amine, are known to be used as ligands in coordination chemistry . They can strongly coordinate with metal centers, which could potentially influence their biological activity .
Mode of Action
It’s known that bipyridine compounds can act as ligands, forming complexes with metal ions . This interaction could potentially lead to changes in the biochemical environment, influencing various biological processes.
Biochemical Pathways
The interaction of bipyridine compounds with metal ions can influence various biochemical processes
Result of Action
As a ligand, it could potentially influence the activity of metal ions, leading to changes in various biological processes . More research is needed to understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of 3,4’-Bipyridin-2’-amine can be influenced by various environmental factors. For instance, the solid form of bipyridine compounds can exist in more than one state, and these different forms can show different physicochemical properties . The specific environmental factors influencing 3,4’-Bipyridin-2’-amine’s action need to be investigated further.
Biochemical Analysis
Biochemical Properties
3,4’-Bipyridin-2’-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with metal ions, forming complexes that can influence enzymatic activities. For instance, it can act as a ligand for metal ions such as copper and iron, which are essential cofactors for many enzymes. These interactions can modulate the activity of enzymes involved in redox reactions and electron transfer processes .
Cellular Effects
The effects of 3,4’-Bipyridin-2’-amine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4’-Bipyridin-2’-amine can affect the expression of genes involved in oxidative stress responses and apoptosis. It can also modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3,4’-Bipyridin-2’-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. Additionally, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’-Bipyridin-2’-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4’-Bipyridin-2’-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,4’-Bipyridin-2’-amine vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing enzymatic activities and improving cellular function. At high doses, it can be toxic and cause adverse effects, including oxidative stress, DNA damage, and cell death. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
3,4’-Bipyridin-2’-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3,4’-Bipyridin-2’-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Bipyridin-2’-amine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine, catalyzed by palladium.
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.
Electrochemical Methods: These methods involve the use of an electric current to drive the coupling reaction.
Industrial Production Methods: Industrial production of 3,4’-Bipyridin-2’-amine often employs large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4’-Bipyridin-2’-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: This reaction can reduce the pyridine rings or other functional groups present in the molecule.
Substitution: This reaction can replace hydrogen atoms on the pyridine rings with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can yield halogenated or alkylated bipyridines.
Scientific Research Applications
3,4’-Bipyridin-2’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials, such as conductive polymers and molecular electronics.
Comparison with Similar Compounds
2,2’-Bipyridine: This compound has two pyridine rings connected at the 2-position. It is a well-known ligand in coordination chemistry.
4,4’-Bipyridine: This compound has two pyridine rings connected at the 4-position. It is used in the synthesis of viologens and other materials.
3,3’-Bipyridine: This compound has two pyridine rings connected at the 3-position. It is less commonly used but has unique properties.
Uniqueness of 3,4’-Bipyridin-2’-amine: 3,4’-Bipyridin-2’-amine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. Its amine group provides additional functionality, making it a versatile building block for various applications.
Properties
IUPAC Name |
4-pyridin-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSPRDGYHFGDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865604-20-2 | |
| Record name | 4-(pyridin-3-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





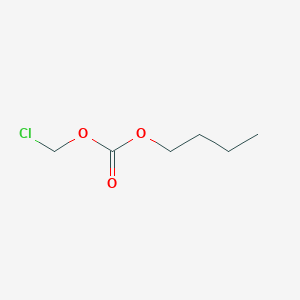

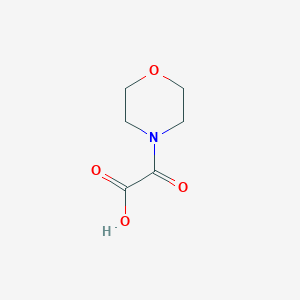



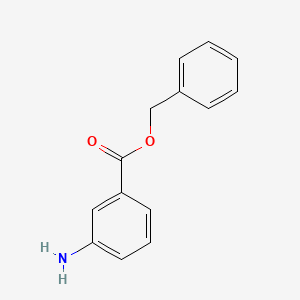
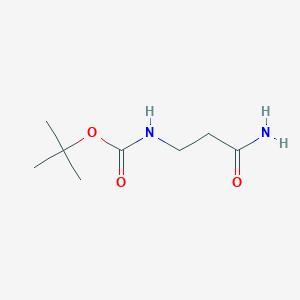
![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)

